

## Commercial Suppliers and Technical Guide for Fmoc-Met-OH-d3

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Compound of Interest		
Compound Name:	Fmoc-Met-OH-d3	
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# An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fmoc-Met-OH-d3**, a deuterated derivative of Fmoc-methionine, for researchers, scientists, and drug development professionals. The guide details commercial suppliers, quantitative data, and key experimental protocols for its application in peptide synthesis and quantitative proteomics.

## **Commercial Availability**

**Fmoc-Met-OH-d3** is a specialized chemical reagent available from several commercial suppliers that focus on stable isotope-labeled compounds for research purposes. The non-deuterated form, Fmoc-Met-OH, is more widely available from major chemical suppliers.



Supplier	Product Name	Purity/Isotopic Enrichment
MedchemExpress	Fmoc-Met-OH-d3	Not specified
BOC Sciences	Fmoc-D-Methionine-[d3]	95% by HPLC; 98% atom D[1]
Benchchem	L-Methionine-D3-N-fmoc (S- methyl-D3)	≥97% chemical purity; 98 atom% deuterium enrichment[2]
Cambridge Isotope Laboratories, Inc.	L-Methionine (methyl-D3, 98%) (precursor)	98%

Note: Data for non-deuterated Fmoc-Met-OH is included for comparison where relevant.

Supplier	Product Name	Purity
Sigma-Aldrich (Novabiochem)	Fmoc-D-Met-OH	≥99.0% (HPLC)[3]
Advanced ChemTech	Fmoc-Met-OH	Not specified
CEM Corporation	Fmoc-Met-OH	≥ 99.0% HPLC Purity, ≥ 99.8% Enantiomeric Purity

**Physicochemical Properties** 

Property	Value
Molecular Formula	C20H18D3NO4S
Molecular Weight	374.47 g/mol [1]
Appearance	White to off-white solid

## **Synthesis Protocol**

The synthesis of **Fmoc-Met-OH-d3** involves the preparation of d3-methionine followed by the protection of the alpha-amino group with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

## Part 1: Synthesis of L-Methionine-d3



A common method for synthesizing L-methionine with a deuterated S-methyl group is through the reaction of a homocysteine derivative with a deuterated methyl source, such as methyl-d3 iodide (CD<sub>3</sub>I).

### Materials:

- · L-homocysteine derivative
- Methyl-d3 iodide (CD₃I)
- Suitable alkaline solvent (e.g., sodium hydroxide in water/ethanol)

### Procedure:

- Dissolve the L-homocysteine derivative in an alkaline solution to deprotonate the thiol group, forming a thiolate.
- Under an inert atmosphere, add methyl-d3 iodide to the reaction mixture.
- Stir the reaction at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or mass spectrometry.
- Acidify the reaction mixture to precipitate the L-methionine-d3.
- Filter, wash, and dry the resulting product.

### Part 2: Fmoc Protection of L-Methionine-d3

The Fmoc group is introduced to protect the primary amine of the synthesized L-methionine-d3, making it suitable for solid-phase peptide synthesis (SPPS).

### Materials:

- L-Methionine-d3
- 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu
- Anhydrous dimethylformamide (DMF) or a similar aprotic solvent



Organic base (e.g., triethylamine or sodium bicarbonate)

### Procedure:

- Dissolve L-methionine-d3 in the chosen solvent.
- Add the organic base to the solution.
- Slowly add a solution of Fmoc-Cl or Fmoc-OSu in the same solvent to the reaction mixture.
- Allow the reaction to proceed at room temperature for several hours.
- Upon completion, the **Fmoc-Met-OH-d3** is typically isolated by precipitation with water and purified by recrystallization or chromatography.[2]

## **Experimental Applications and Protocols**

**Fmoc-Met-OH-d3** is primarily used in two key research areas: as a building block in the synthesis of isotopically labeled peptides and as an internal standard for quantitative mass spectrometry.

## Solid-Phase Peptide Synthesis (SPPS) of a Deuterated Peptide

This protocol outlines the incorporation of **Fmoc-Met-OH-d3** into a peptide sequence using a standard Fmoc/tBu strategy on an automated peptide synthesizer.

Workflow for SPPS using Fmoc-Met-OH-d3



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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Met-OH-d3.

### Procedure:

- Resin Preparation: Swell the appropriate solid support resin (e.g., Rink Amide resin) in DMF.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the previously coupled amino acid by treating with a 20% piperidine solution in DMF.
- Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
- Coupling of Fmoc-Met-OH-d3:
  - Dissolve Fmoc-Met-OH-d3, an activating agent (e.g., HBTU/HOBt or DIC/Oxyma), and a base (e.g., DIPEA) in DMF.[2]
  - Add the activation mixture to the resin and allow the coupling reaction to proceed for 30-60 minutes.
- Washing: Wash the resin with DMF to remove unreacted reagents.
- Repeat Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
- Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
- Isolation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

## Quantitative Proteomics using a Deuterated Peptide Standard

A peptide containing d3-methionine, synthesized as described above, can be used as a heavy internal standard for the absolute quantification of the corresponding endogenous (light) peptide in a complex biological sample by mass spectrometry.



### Workflow for Quantitative Proteomics

Caption: Workflow for absolute quantification of a peptide using a heavy internal standard.

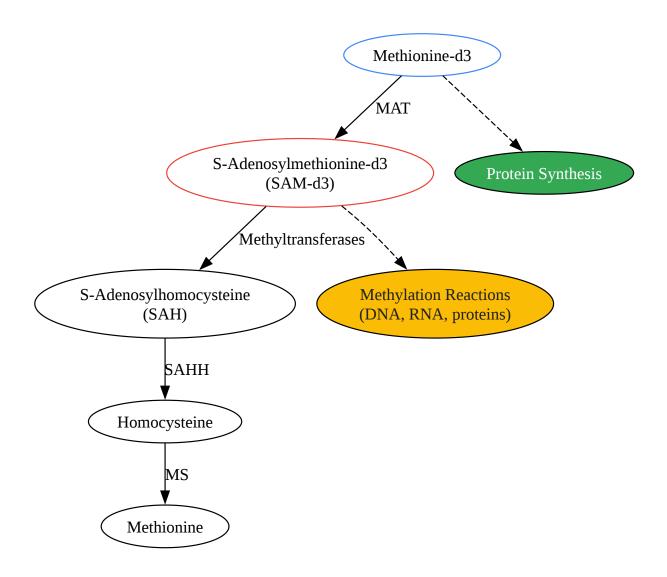
#### Procedure:

- Sample Preparation: Lyse the biological sample (e.g., cells or tissue) to extract proteins.
- Spike-in Standard: Add a precisely known amount of the purified heavy peptide (containing Met-d3) to the protein lysate.
- Proteolytic Digestion: Digest the protein mixture, including the spiked-in heavy peptide, into smaller peptides using an enzyme such as trypsin.
- LC-MS/MS Analysis:
  - Separate the resulting peptide mixture using liquid chromatography (LC).
  - Analyze the eluting peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will detect both the light (endogenous) and heavy (d3-labeled) versions of the target peptide, which will be separated by a mass difference of 3 Da.
- Data Analysis:
  - Extract the ion chromatograms for both the light and heavy peptide isotopes.
  - Calculate the ratio of the peak areas of the light and heavy peptides.
  - Since the amount of the heavy standard is known, the absolute quantity of the endogenous light peptide in the original sample can be determined.

## **Application in Metabolic Labeling**

Deuterated methionine can also be used for metabolic labeling in cell culture to trace its incorporation into newly synthesized proteins and study metabolic pathways like the methionine cycle.





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### References

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- 3. Fmoc-D-Met-OH Novabiochem 112883-40-6 [sigmaaldrich.com]
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